molecular formula C27H46O5 B1253329 28-Norcastasterone CAS No. 83464-85-1

28-Norcastasterone

Cat. No. B1253329
CAS RN: 83464-85-1
M. Wt: 450.7 g/mol
InChI Key: YNZRNENZMVIPBX-SCLBUMFYSA-N
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Description

28-Norcastasterone (28-norCS) is a cholesterol-derived brassinosteroid found in Arabidopsis thaliana . It is synthesized from cholesterol via the late C-6 oxidation pathway . It is considered a primary precursor for the generation of C28-BRs from C27-BRs .


Synthesis Analysis

The synthesis of 28-norcastasterone involves the late C-6 oxidation pathway . Cholestanol is converted to 6-oxocholestanol, but further metabolism to 28-norcathasterone is not observed . The same enzyme system is operant in the synthesis of both 28-norcastasterone and castasterone . In the presence of S-adenosyl-L-methionine, the cell-free enzyme extract catalyses the C-24 methylation of 28-norcastasterone to castasterone .

Scientific Research Applications

Biosynthesis and Metabolic Pathways

  • Biosynthesis from Castasterone : 28-Norcastasterone is biosynthesized from castasterone, as evidenced in experiments with Arabidopsis thaliana, Oryza saliva, and other plant species. This discovery is significant in understanding the metabolic pathways of plant hormones (Fujioka et al., 2000).
  • Cholesterol-Derived Pathways in Arabidopsis : In Arabidopsis thaliana, 28-norcastasterone is synthesized from cholesterol via the C-6 oxidation pathway. This pathway is important for the regulation of plant growth and development (Joo et al., 2011).
  • Role in Maize Root Development : In maize, the primary roots contain 28-norcastasterone and its biosynthetic precursors. This suggests the operation of a C27-brassinosteroid biosynthetic pathway in maize roots, highlighting its role in root development (Kim et al., 2006).

Physiological and Developmental Impacts

  • Tomato Shoot and Root Biosynthesis : In tomato plants, biosynthetic precursors of 28-norcastasterone have been identified in both shoots and roots. This finding has implications for understanding the regulation of brassinosteroids, which are crucial for plant growth and development (Yokota et al., 2001).
  • Influence on Drought Tolerance in Maize : The presence of 28-norbrassinolide in maize shows variability in drought sensitivity between different genotypes. This variability is tied to different brassinosteroid contents, suggesting a role for 28-norcastasterone in plant stress responses (Tumova et al., 2018).

Biotechnological and Agricultural Applications

  • Impact on Eucalyptus Shoot Formation : In Eucalyptus hybrids, 28-homocastasterone affected shoot elongation and formation, demonstrating the potential of brassinosteroids like 28-norcastasterone in altering plant growth patterns, which can be beneficial for agricultural and biotechnological applications (Pereira-Netto et al., 2006).

Endogenous Regulation in Plant Cells

  • Regulation of Endogenous Levels : Research indicates that the level of 28-norcastasterone is tightly regulated in plant cells, underscoring its significance in expressing brassinosteroid activities essential for plant growth (Kim et al., 2005).

Safety And Hazards

According to the Safety Data Sheet, one should avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation of 28-Norcastasterone . Prolonged or repeated exposure should also be avoided . It’s important to remove contaminated clothing and wash thoroughly after handling .

properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O5/c1-14(2)10-23(30)25(32)15(3)17-6-7-18-16-11-21(28)20-12-22(29)24(31)13-27(20,5)19(16)8-9-26(17,18)4/h14-20,22-25,29-32H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,22-,23+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZRNENZMVIPBX-SCLBUMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

28-Norcastasterone

CAS RN

83464-85-1
Record name 28-Norcastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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